molecular formula C7H18N2 B2858560 (5-Aminopentyl)(ethyl)amine CAS No. 258818-11-0

(5-Aminopentyl)(ethyl)amine

Cat. No. B2858560
CAS RN: 258818-11-0
M. Wt: 130.235
InChI Key: PYMBPKPYZVMBOG-UHFFFAOYSA-N
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Description

“(5-Aminopentyl)(ethyl)amine” is a chemical compound with the IUPAC name N1-ethyl-1,5-pentanediamine . It has a molecular weight of 130.23 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia, and other amines, as well as nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H18N2/c1-2-9-7-5-3-4-6-8/h9H,2-8H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

Amines like “this compound” can undergo various chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 130.23 . As an amine, it can act as a weak organic base .

Scientific Research Applications

Amine-Functionalized Luminescent Chelates

A study by Li and Selvin (1997) discussed the synthesis of a luminescent chelate involving diethylenetriaminepentaacetic acid (DTPA) for potential applications in nonisotopic labeling, imaging, diagnostics, and luminescence resonance energy transfer. The chelate's ability to attach to DNA through amine-reactive forms opens new avenues in biomedical research and diagnostics (Li & Selvin, 1997).

Electrochemical Oxidation in Ionic Liquids

Research by Ghilane et al. (2010) explored the electrochemical oxidation of primary amines in ionic liquid media, leading to the formation of organic layers attached to electrode surfaces. This has implications for the development of novel electrochemical sensors and devices (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Surface Functionalization of Polymers

Keen et al. (2006) investigated the introduction of amine functionalities onto the surface of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) films, using ammonia plasma treatment and ethylenediamine aminolysis. This research contributes to the field of biomaterials, particularly in enhancing the interaction between biomaterial surfaces and biological environments (Keen, Broota, Rintoul, Fredericks, Trau, & Grøndahl, 2006).

Enantioselective Catalysis

Huang and Jacobsen (2006) demonstrated the use of a primary amine-thiourea catalyst for the highly enantioselective conjugate addition of ketones to nitroalkenes. This work highlights the role of amines in asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals (Huang & Jacobsen, 2006).

Antimicrobial and Antifilarial Agents

Ram et al. (1992) synthesized a series of compounds with potential antineoplastic and antifilarial activities. The research underscores the importance of amines in the development of new therapeutic agents (Ram, Wise, Wotring, Mccall, & Townsend, 1992).

Mechanism of Action

Target of Action

Amines, including (5-aminopentyl)(ethyl)amine, are known to interact with various biological targets, such as enzymes and receptors, and can influence their activity .

Mode of Action

Amines are known to act as nucleophiles, reacting with carbonyl groups and other electrophilic centers in biological molecules . This interaction can lead to changes in the structure and function of the target molecules, potentially influencing various biological processes.

Biochemical Pathways

For instance, polyamines, a class of amines, play roles in cell growth, differentiation, gene expression, and signal transduction .

Pharmacokinetics

Amines are generally well-absorbed and can be distributed throughout the body due to their small size and polarity . The metabolism of amines often involves enzymatic processes, including oxidation, reduction, and conjugation . These processes can influence the compound’s bioavailability and biological activity.

Result of Action

Amines can influence a variety of biological processes through their interactions with proteins, nucleic acids, and other biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, potentially influencing its reactivity and interactions with other molecules . Additionally, factors such as temperature and the presence of other chemicals can also impact the compound’s stability and activity.

Safety and Hazards

“(5-Aminopentyl)(ethyl)amine” is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it include H227, H302, H314, and H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N'-ethylpentane-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-2-9-7-5-3-4-6-8/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMBPKPYZVMBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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